N-tert-Butylthiophene-2-carboximidamide
Description
Properties
Molecular Formula |
C9H14N2S |
|---|---|
Molecular Weight |
182.29 g/mol |
IUPAC Name |
N'-tert-butylthiophene-2-carboximidamide |
InChI |
InChI=1S/C9H14N2S/c1-9(2,3)11-8(10)7-5-4-6-12-7/h4-6H,1-3H3,(H2,10,11) |
InChI Key |
FCFNJOFGUWKGPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N=C(C1=CC=CS1)N |
Origin of Product |
United States |
Preparation Methods
Ritter Reaction via Nitrile Intermediate
The Ritter reaction is a classical method for synthesizing N-tert-butyl amides and related compounds. In a 2020 study, Yang et al. demonstrated that Cu(OTf)₂ catalyzes the reaction between nitriles and di-tert-butyl dicarbonate (Boc₂O) under solvent-free conditions at room temperature. For thiophene-2-carbonitrile, this method yields N-tert-butylthiophene-2-carboxamide, which can be further converted to the carboximidamide via ammonolysis.
Key Steps :
- Nitrile Activation : Thiophene-2-carbonitrile reacts with Boc₂O in the presence of Cu(OTf)₂, forming an intermediate acylium ion.
- Nucleophilic Attack : The tert-butyl group from Boc₂O attaches to the nitrile nitrogen, yielding N-tert-butylthiophene-2-carboxamide.
- Ammonolysis : Treatment with ammonia or ammonium chloride converts the carboxamide to the carboximidamide.
Conditions :
Direct Condensation of Thiophene-2-carboxaldehyde
A 2014 study by Rawson and coworkers utilized a hybrid strategy to synthesize thiophene-2-carboximidamide derivatives. Adapting this method, thiophene-2-carboxaldehyde reacts with tert-butylamine in the presence of a Lewis acid (e.g., SnCl₄) to form the target compound.
Mechanism :
- Imine Formation : The aldehyde reacts with tert-butylamine, forming a Schiff base.
- Tautomerization : Acid catalysis promotes tautomerization to the carboximidamide.
Optimization :
Carboxylic Acid to Imidamide Conversion
Thiophene-2-carboxylic acid serves as a versatile precursor. A 2021 procedure from Ambeed.com detailed its conversion to tert-butyl thiophene-2-carbamate using diphenylphosphoryl azide (DPPA) and tert-butanol under reflux. Subsequent treatment with ammonia yields the carboximidamide.
Procedure :
- Activation : Thiophene-2-carboxylic acid reacts with DPPA and triethylamine in tert-butanol.
- Coupling : Heating at 90°C for 4 hours forms tert-butyl thiophene-2-carbamate (69% yield).
- Amination : Ammonolysis replaces the carbamate group with an amidine.
Challenges :
- Requires strict anhydrous conditions to prevent hydrolysis.
- Final amination step often necessitates high-pressure ammonia.
One-Pot Synthesis via Silylated Amidines
A novel one-pot method reported in 2015 involves silylated amidines as intermediates. Thiophene-2-carbonitrile reacts with LiN(TMS)₂·Et₂O to form a silylated amidine, which is quenched with sulfur monochloride. Subsequent displacement with tert-butylamine affords the carboximidamide.
Advantages :
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
N-tert-Butylthiophene-2-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups such as amines.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry Applications
N-tert-Butylthiophene-2-carboximidamide has been investigated for its potential therapeutic properties, particularly in the development of antimicrobial agents. Research indicates that derivatives of thiophene compounds exhibit significant antibacterial activity against resistant strains of bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA). For instance, a study demonstrated that thiophene derivatives could achieve minimum inhibitory concentrations (MIC) comparable to established antibiotics like Vancomycin, indicating their potential as lead compounds for further development against multidrug-resistant bacterial infections .
Table 1: Antibacterial Efficacy of Thiophene Derivatives
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 1 | MRSA |
| 2-thienyl derivative | 1 | MRSA |
| 3-thienyl derivative | 4 | MRSA |
Anticancer Research
The compound's structure suggests potential applications in anticancer research. Thiophene derivatives have shown promise in inhibiting various cancer cell lines, with studies indicating selective cytotoxicity towards tumor cells while sparing normal cells. For example, modifications to the thiophene ring have been associated with enhanced anticancer activity against cell lines such as MCF-7 and HeLa . The mechanism of action may involve interference with cellular pathways critical for cancer cell survival.
Case Study: Cytotoxicity Assessment
In vitro studies have demonstrated that this compound derivatives exhibit IC50 values in the low micromolar range against various cancer cell lines. This suggests a potential for development into effective anticancer agents .
Material Science Applications
In addition to biological applications, this compound is being explored for its utility in materials science. Its unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices. The incorporation of thiophene moieties into polymer matrices can enhance charge transport properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells .
Mechanism of Action
The mechanism of action of N-tert-Butylthiophene-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboximidamide: Lacks the tert-butyl group, which may affect its chemical properties and reactivity.
N-tert-Butylthiophene-2-carboxamide: Similar structure but with a carboxamide group instead of a carboximidamide group.
Biological Activity
N-tert-Butylthiophene-2-carboximidamide is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer, antibacterial, and antioxidant activities, supported by various studies and findings.
Chemical Structure and Synthesis
This compound can be synthesized through various methods, often involving the reaction of thiophene derivatives with amines or amidation processes. The presence of the tert-butyl group enhances its lipophilicity, which may influence its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. A study focusing on thiophene carboxamide derivatives demonstrated significant activity against Hep3B hepatocellular carcinoma cells, with some compounds exhibiting IC50 values as low as 5.46 µM . These compounds were found to interfere with tubulin dynamics, similar to the established anticancer drug Combretastatin A-4 (CA-4). The interaction between these compounds and tubulin suggests a mechanism that could lead to cell cycle arrest and apoptosis in cancer cells .
Antibacterial Activity
The antibacterial properties of this compound have also been investigated. In a comparative study, several thiophene derivatives showed promising antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives exhibited activity indices exceeding 80% against pathogens like Staphylococcus aureus and Escherichia coli . The structural modifications in these compounds were linked to enhanced binding affinities to bacterial enzymes, providing insights into their mechanisms of action .
Antioxidant Activity
Antioxidant activity is another significant aspect of this compound's profile. Compounds derived from thiophene have been evaluated for their ability to scavenge free radicals. For instance, one study found that amino thiophene derivatives exhibited up to 62% inhibition in antioxidant assays compared to ascorbic acid . This indicates that structural features such as the presence of amino groups can enhance antioxidant efficacy.
Data Summary
The following table summarizes key biological activities associated with this compound and related compounds:
| Biological Activity | Target | IC50/Activity Index | Reference |
|---|---|---|---|
| Anticancer | Hep3B cancer cells | 5.46 µM | |
| Antibacterial | Staphylococcus aureus | >80% activity index | |
| Antioxidant | Free radical scavenging | 62% inhibition |
Case Studies
- Anticancer Study : A recent investigation into various thiophene derivatives revealed that this compound analogs significantly inhibited Hep3B cell proliferation through tubulin interaction, leading to cell cycle arrest .
- Antibacterial Investigation : In vitro studies demonstrated that certain thiophene derivatives had high activity against ESBL-producing E. coli, showcasing their potential as novel antibacterial agents .
- Antioxidant Evaluation : Research on antioxidant properties indicated that modifications in the thiophene structure could enhance radical scavenging capabilities, positioning these compounds as potential therapeutic agents for oxidative stress-related conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
